Definitive Guide to N-[(3-Bromophenyl)methyl]methanesulfonamide
Definitive Guide to N-[(3-Bromophenyl)methyl]methanesulfonamide
CAS Registry Number: 885681-65-2 [1][2]
Executive Summary
N-[(3-Bromophenyl)methyl]methanesulfonamide , also known as N-(3-Bromobenzyl)methanesulfonamide , is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure combines a polar, hydrogen-bonding sulfonamide "warhead" with a lipophilic bromobenzyl scaffold, providing a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
This guide provides a rigorous technical analysis of the compound, distinguishing it from structural isomers, outlining a self-validating synthesis protocol, and detailing its utility in modern drug development.
Chemical Identity & Physical Properties[1][3][4][5][6][7][8]
Accurate identification is paramount, as trivial naming conventions often lead to confusion with the aniline derivative (N-(3-bromophenyl)methanesulfonamide) or the reverse sulfonamide.
Key Identifiers
| Property | Specification |
| CAS Registry Number | 885681-65-2 |
| IUPAC Name | N-[(3-Bromophenyl)methyl]methanesulfonamide |
| Common Synonyms | N-(3-Bromobenzyl)methanesulfonamide; 1-(3-Bromophenyl)-N-(methylsulfonyl)methanamine |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| SMILES | CS(=O)(=O)NCC1=CC(=CC=C1)Br |
| InChI Key | WWJKDFBCAXJDCX-UHFFFAOYSA-N |
Structural Distinctions (Critical Control Point)
Researchers frequently misidentify CAS 885681-65-2 with its isomers.[1] The table below clarifies these distinctions to prevent procurement errors.
| Compound Name | Structure Fragment | CAS Number | Function |
| N-(3-Bromobenzyl)methanesulfonamide | Bn-NH-Ms | 885681-65-2 | Target Intermediate |
| (3-Bromophenyl)methanesulfonamide | Ph-NH-Ms | 919354-04-4 | Aniline derivative (different reactivity) |
| N-(3-(Bromomethyl)phenyl)methanesulfonamide | Ms-NH-Ph-CH₂Br | 1391622-52-8 | Benzyl bromide (electrophile) |
Visual Identification Logic
The following decision tree illustrates the logic required to verify the correct chemical entity based on structural features.
Figure 1: Decision logic for distinguishing N-[(3-bromophenyl)methyl]methanesulfonamide from common structural isomers.
Synthetic Protocol (Self-Validating)
While commercial sources exist, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is optimized for yield and purity, utilizing a standard sulfonylation of 3-bromobenzylamine.
Reaction Scheme
Reagents:
-
Substrate: 3-Bromobenzylamine (CAS 10269-01-9)
-
Reagent: Methanesulfonyl chloride (MsCl) (CAS 124-63-0)[1]
-
Base: Triethylamine (Et₃N) or DIPEA
-
Solvent: Dichloromethane (DCM), anhydrous
Reaction:
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3-Bromobenzylamine (1.0 equiv, e.g., 5.0 mmol) and Dichloromethane (DCM) (20 mL, 0.25 M).
-
Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol). Cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (1.1 equiv, 5.5 mmol) over 10 minutes. Note: Exothermic reaction; control addition rate to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The starting amine (polar, stains with ninhydrin) should disappear; the product (less polar) will appear.
-
-
Workup:
-
Quench with saturated NaHCO₃ (20 mL).
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from EtOH/Hexane or purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for the sulfonylation of 3-bromobenzylamine.
Medicinal Chemistry Applications
The N-[(3-bromophenyl)methyl]methanesulfonamide scaffold is highly valued for two primary chemical attributes:
The Suzuki-Miyaura Handle
The meta-bromo substituent serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions.[1] This allows researchers to elaborate the scaffold into biaryl systems, which are ubiquitous in kinase inhibitors.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with aryl boronic acids.
-
Utility: Rapid library generation for SAR (Structure-Activity Relationship) studies.
Sulfonamide Bioisosterism
The methanesulfonamide moiety (-NHSO₂Me) acts as a bioisostere for carboxylic acids and phenols.
-
pKa: ~10. This acidity allows it to serve as a hydrogen bond donor (NH) and acceptor (SO₂).
-
Binding: It frequently interacts with the "hinge region" of kinase enzymes or zinc-binding sites in metalloenzymes (e.g., Carbonic Anhydrase).
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
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Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
-
PubChem. (n.d.). N-[(3-bromophenyl)methyl]methanesulfonamide (Compound).[1][2][4] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for sulfonylation of amines. (Contextual reference for Protocol 3.1). Retrieved from [Link]
Sources
- 1. 1263274-78-7|1-(3-Bromophenyl)-N-methylmethanesulfonamide|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - N-[(3-bromophenyl)methyl]methanesulfonamide (C8H10BrNO2S) [pubchemlite.lcsb.uni.lu]
